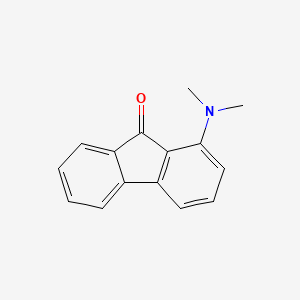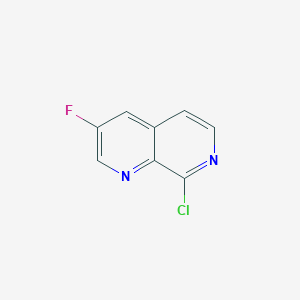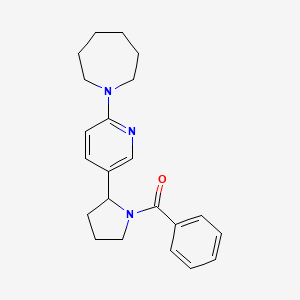
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research This compound features a unique structure comprising an azepane ring, a pyridine ring, and a pyrrolidine ring, all connected to a phenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a pyrrolidine derivative under specific conditions. The reaction often requires the use of a transition metal catalyst, such as palladium, to facilitate the coupling process . The reaction conditions may include:
Solvent: Commonly used solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Time: The reaction time can vary but generally ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, THF, methanol, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of kinase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways. This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- (2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(6-(Morpholin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Uniqueness
(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: stands out due to the presence of the azepane ring, which may confer unique biological properties compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique therapeutic effects .
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
[2-[6-(azepan-1-yl)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C22H27N3O/c26-22(18-9-4-3-5-10-18)25-16-8-11-20(25)19-12-13-21(23-17-19)24-14-6-1-2-7-15-24/h3-5,9-10,12-13,17,20H,1-2,6-8,11,14-16H2 |
Clave InChI |
AIUWHQIRQCVIIK-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCN3C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


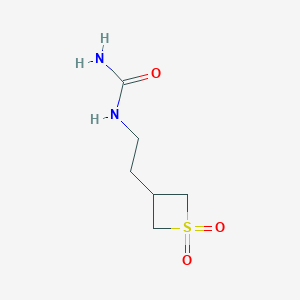
![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


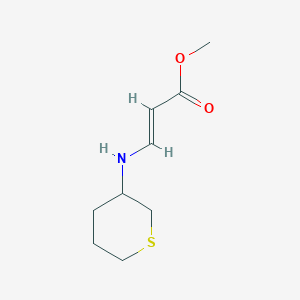
![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)
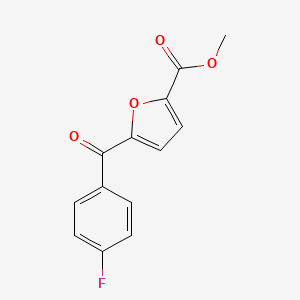

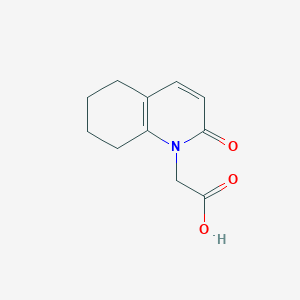
![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
